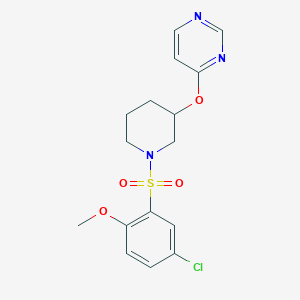![molecular formula C23H22N4O4 B2582105 methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 438244-03-2](/img/structure/B2582105.png)
methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been extensively studied. These efforts aim to explore their chemical properties, structural configurations, and potential as intermediates in pharmaceutical chemistry. For instance, Hassan et al. (2014) described the synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the relevance of these compounds in anticancer research (Hassan, Hafez, & Osman, 2014).
Chemical Transformations and Derivative Synthesis
The versatility of this compound in chemical transformations has been demonstrated through various synthetic pathways. Bullock et al. (1972) explored its rearrangement to yield methoxy- and cyano- derivatives, highlighting the compound's role in the synthesis of complex molecular structures (Bullock, Carter, Gregory, & Shields, 1972).
Pharmaceutical Applications
The compound's structural framework serves as a foundation for developing novel pharmaceutical agents. Research has shown its utility in synthesizing derivatives with potential anticancer, anti-inflammatory, and antiviral properties. For example, research by Hassan et al. (2015) on pyrazolo[1,5-a]pyrimidines and related Schiff bases investigated their cytotoxicity against various human cancer cell lines, providing insights into the structure-activity relationships essential for drug design (Hassan, Hafez, Osman, & Ali, 2015).
Material Science and Corrosion Inhibition
Beyond pharmaceuticals, the compound and its derivatives have found applications in material science, particularly as corrosion inhibitors for metals in aggressive environments. Yadav et al. (2015) examined the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution, demonstrating the compound's potential in protecting industrial materials (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Eigenschaften
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-19(22(28)31-3)21(25-23(29)24-14)18-13-27(16-7-5-4-6-8-16)26-20(18)15-9-11-17(30-2)12-10-15/h4-13,21H,1-3H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJPWTNKDMFBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2582022.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B2582024.png)
![1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/no-structure.png)
![{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine](/img/structure/B2582026.png)

![6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2582031.png)
![(4-Fluorophenyl)-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]cyanamide](/img/structure/B2582036.png)

![N-(4-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2582039.png)



![7-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2582044.png)
